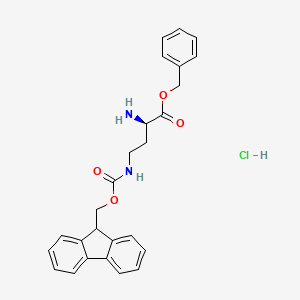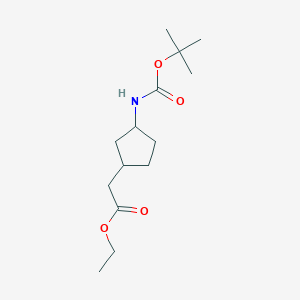
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate is an organic compound with the molecular formula C14H25NO4. It is a derivative of cyclopentane and contains a tert-butoxycarbonyl (Boc) protected amine group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and tert-butyl carbamate.
Formation of Intermediate: Cyclopentanone is reacted with tert-butyl carbamate in the presence of a base such as sodium hydride to form the intermediate 3-(tert-butoxycarbonylamino)cyclopentanone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and intermediates.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using strong acids like trifluoroacetic acid, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Reagents like hydrochloric acid or sodium hydroxide are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol is used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its amine group.
相似化合物的比较
Similar Compounds
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclohexyl)acetate: Contains a cyclohexyl ring, offering different steric and electronic properties.
Uniqueness
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate is unique due to its cyclopentyl ring, which provides a balance between ring strain and flexibility, making it a versatile intermediate in organic synthesis and pharmaceutical research .
属性
分子式 |
C14H25NO4 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC 名称 |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)9-10-6-7-11(8-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
InChI 键 |
PXXBECGDDIQQLS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CCC(C1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



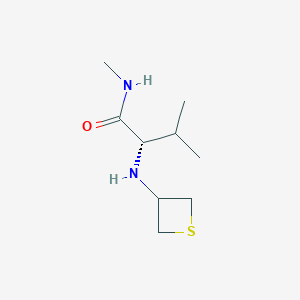
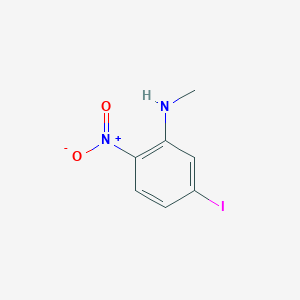
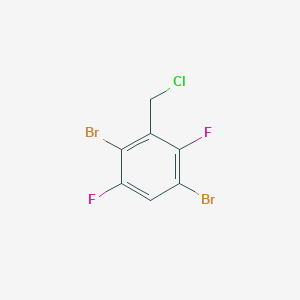

![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)
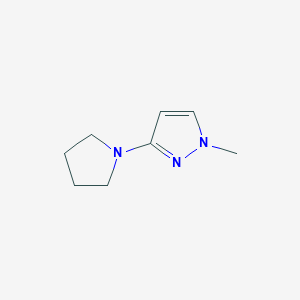
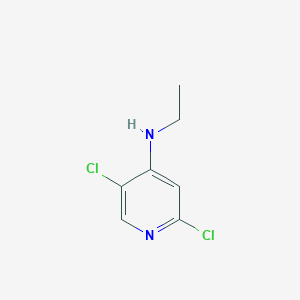
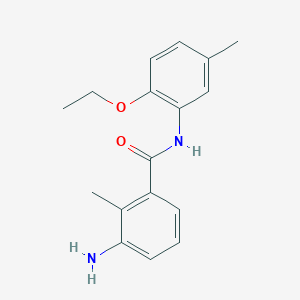
![1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid](/img/structure/B13003161.png)
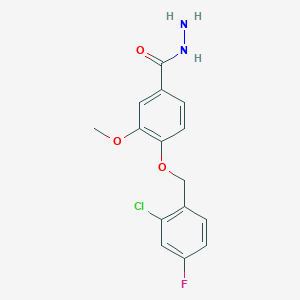
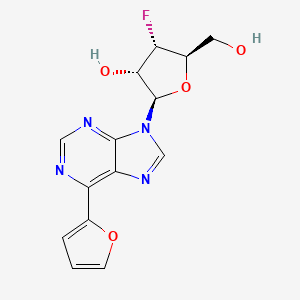
![(R)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13003188.png)
